molecular formula C22H30O2 B083341 10-Vinyl-19-norpregn-4-ene-3,20-dione CAS No. 13258-85-0

10-Vinyl-19-norpregn-4-ene-3,20-dione

Cat. No. B083341
CAS RN: 13258-85-0
M. Wt: 326.5 g/mol
InChI Key: VFNRBPBEOXXVPX-GCOBIYGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Vinyl-19-norpregn-4-ene-3,20-dione, also known as norgestrel, is a synthetic progestin hormone used in oral contraceptives. It was first synthesized in the 1960s and has since become a widely used contraceptive worldwide. In addition to its contraceptive properties, norgestrel has also been studied for its potential use in treating various medical conditions.

Mechanism Of Action

Norgestrel works by binding to the progesterone receptor in the body, which leads to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This, in turn, inhibits ovulation and thickens cervical mucus, making it difficult for sperm to reach the egg.

Biochemical And Physiological Effects

Norgestrel has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease LH and FSH levels, inhibit ovulation, and thicken cervical mucus. It has also been shown to decrease the thickness of the endometrial lining, which can help to prevent implantation of a fertilized egg.

Advantages And Limitations For Lab Experiments

Norgestrel has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it is primarily used as a contraceptive, which may limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 10-Vinyl-19-norpregn-4-ene-3,20-dione. One area of interest is its potential use in treating various medical conditions, including endometriosis, dysfunctional uterine bleeding, and polycystic ovary syndrome. Another area of interest is its potential use as a male contraceptive, which is currently an area of active research. Additionally, there is ongoing research into the development of new progestin compounds with improved efficacy and fewer side effects.

Synthesis Methods

Norgestrel can be synthesized from testosterone through a series of chemical reactions. The first step involves converting testosterone to 19-nortestosterone, which is then converted to 10-vinyl-19-norprogesterone. The final step involves oxidizing 10-vinyl-19-norprogesterone to form 10-Vinyl-19-norpregn-4-ene-3,20-dione.

Scientific Research Applications

Norgestrel has been extensively studied for its contraceptive properties. It works by inhibiting ovulation and thickening cervical mucus, making it difficult for sperm to reach the egg. In addition to its contraceptive properties, 10-Vinyl-19-norpregn-4-ene-3,20-dione has also been studied for its potential use in treating various medical conditions, including endometriosis, dysfunctional uterine bleeding, and polycystic ovary syndrome.

properties

CAS RN

13258-85-0

Product Name

10-Vinyl-19-norpregn-4-ene-3,20-dione

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18+,19-,20-,21+,22-/m0/s1

InChI Key

VFNRBPBEOXXVPX-GCOBIYGJSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C

Origin of Product

United States

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